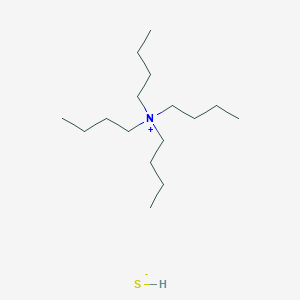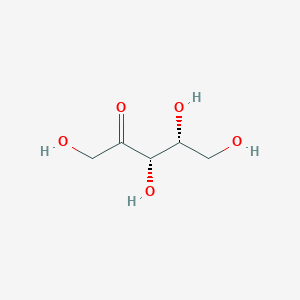
1,1'-Diethyl-4,4'-bipyridinium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Diethyl-4,4’-bipyridinium dibromide, also known as Ethyl viologen dibromide, is a chemical compound with the empirical formula C14H18Br2N2 . It has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography .
Synthesis Analysis
While specific synthesis methods for 1,1’-Diethyl-4,4’-bipyridinium dibromide were not found in the search results, a related compound, 1,1’-Diheptyl-4,4’-bipyridinium dibromide, has been used as an electrochromic (EC) material. It forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics .Molecular Structure Analysis
The molecular weight of 1,1’-Diethyl-4,4’-bipyridinium dibromide is 374.11 . Unfortunately, specific details about the molecular structure were not found in the search results.Physical And Chemical Properties Analysis
1,1’-Diethyl-4,4’-bipyridinium dibromide is a crystalline compound with a melting point of 278 °C (dec.) (lit.) . It has been used in diagnostic assay manufacturing and hematology histology .Aplicaciones Científicas De Investigación
Quenching System for Conjugated Polyelectrolytes
Field:
Materials Chemistry, Luminescence
Ethyl viologen dibromide
serves as a highly efficient quenching system for conjugated polyelectrolytes (CPEs). CPEs are luminescent materials used in sensors, imaging, and optoelectronic devices.
Methods and Experimental Procedures:
Researchers mix Ethyl viologen dibromide with CPEs in solution. The viologen quenches the CPE fluorescence by accepting electrons from the excited state of the CPE.
Results and Outcomes:
This quenching process allows precise control over the luminescence intensity of CPEs. Applications include fluorescence-based sensors for detecting analytes (e.g., metal ions, pH) and imaging probes.
MilliporeSigma - Ethyl viologen dibromide ChemicalBook - 1,1’-DI-N-HEPTYL-4,4’-BIPYRIDINIUM DIBROMIDE
Safety And Hazards
Direcciones Futuras
While specific future directions for 1,1’-Diethyl-4,4’-bipyridinium dibromide were not found in the search results, its use as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography suggests potential applications in analytical chemistry.
Propiedades
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEBDKLPALDQPV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467092 |
Source


|
| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-4,4'-bipyridinium dibromide | |
CAS RN |
53721-12-3 |
Source


|
| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)





![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)

